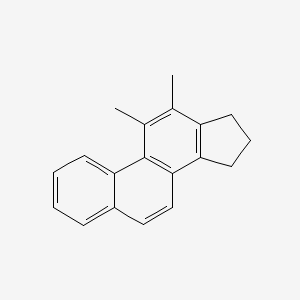
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H14 . This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- typically involves cyclization reactions starting from simpler aromatic compounds. One common method involves the cyclization of 1,2-cyclopentenophenanthrene derivatives under specific conditions . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, although its use is limited due to its potential toxicity.
Mechanism of Action
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific context and conditions .
Comparison with Similar Compounds
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Similar in structure but with a methyl group at the 17th position.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Similar but with additional methyl groups at the 11th and 17th positions.
Uniqueness
Its distinct properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
63020-69-9 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
11,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18/c1-12-13(2)19-16-7-4-3-6-14(16)10-11-18(19)17-9-5-8-15(12)17/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChI Key |
VIXOCBYDWNJXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC3=CC=CC=C32)C4=C1CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















